molecular formula C14H9NO3 B7750440 (E)-6-hydroxy-2-(pyridin-2-ylmethylene)benzofuran-3(2H)-one

(E)-6-hydroxy-2-(pyridin-2-ylmethylene)benzofuran-3(2H)-one

Cat. No.: B7750440
M. Wt: 239.23 g/mol
InChI Key: ZPLWADJKSRNLQP-NTUHNPAUSA-N
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Description

(E)-6-hydroxy-2-(pyridin-2-ylmethylene)benzofuran-3(2H)-one is a synthetic organic compound that belongs to the class of benzofuran derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-6-hydroxy-2-(pyridin-2-ylmethylene)benzofuran-3(2H)-one typically involves the condensation of 6-hydroxybenzofuran-3(2H)-one with pyridine-2-carbaldehyde under basic conditions. Common reagents used in this reaction include sodium hydroxide or potassium carbonate, and the reaction is usually carried out in a solvent such as ethanol or methanol.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, similar compounds are often synthesized using batch or continuous flow processes. These methods aim to optimize yield and purity while minimizing the use of hazardous reagents and solvents.

Chemical Reactions Analysis

Types of Reactions

(E)-6-hydroxy-2-(pyridin-2-ylmethylene)benzofuran-3(2H)-one can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The double bond in the pyridinylmethylene moiety can be reduced to form a saturated derivative.

    Substitution: The hydroxyl group can be substituted with other functional groups such as halogens or alkyl groups.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Catalysts such as palladium on carbon (Pd/C) or sodium borohydride.

    Substitution: Reagents like thionyl chloride or alkyl halides.

Major Products

    Oxidation: Formation of 6-oxo-2-(pyridin-2-ylmethylene)benzofuran-3(2H)-one.

    Reduction: Formation of 6-hydroxy-2-(pyridin-2-ylmethyl)benzofuran-3(2H)-one.

    Substitution: Formation of 6-chloro-2-(pyridin-2-ylmethylene)benzofuran-3(2H)-one.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating diseases such as cancer and infections.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (E)-6-hydroxy-2-(pyridin-2-ylmethylene)benzofuran-3(2H)-one involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors involved in disease processes. The exact molecular targets and pathways would need to be identified through experimental studies.

Comparison with Similar Compounds

Similar Compounds

    6-hydroxybenzofuran-3(2H)-one: Lacks the pyridinylmethylene moiety.

    2-(pyridin-2-ylmethylene)benzofuran-3(2H)-one: Lacks the hydroxyl group.

Uniqueness

(E)-6-hydroxy-2-(pyridin-2-ylmethylene)benzofuran-3(2H)-one is unique due to the presence of both the hydroxyl group and the pyridinylmethylene moiety, which may confer distinct biological activities and chemical reactivity compared to its analogs.

Properties

IUPAC Name

(2E)-6-hydroxy-2-(pyridin-2-ylmethylidene)-1-benzofuran-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9NO3/c16-10-4-5-11-12(8-10)18-13(14(11)17)7-9-3-1-2-6-15-9/h1-8,16H/b13-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPLWADJKSRNLQP-NTUHNPAUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)C=C2C(=O)C3=C(O2)C=C(C=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=NC(=C1)/C=C/2\C(=O)C3=C(O2)C=C(C=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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